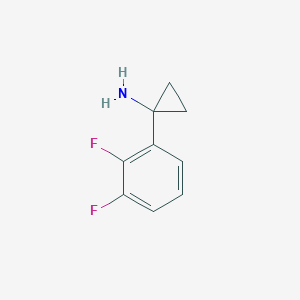

1-(2,3-Difluorophenyl)cyclopropanamine

Description

BenchChem offers high-quality 1-(2,3-Difluorophenyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Difluorophenyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

1-(2,3-difluorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H9F2N/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3H,4-5,12H2 |

InChI Key |

FOKPCNODRMAGMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C(=CC=C2)F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Cyclopropylamines

An In-Depth Technical Guide to the Synthesis of 1-(2,3-Difluorophenyl)cyclopropanamine

This guide provides a comprehensive overview of a robust synthetic strategy for 1-(2,3-difluorophenyl)cyclopropanamine, a fluorinated cyclopropylamine of significant interest to researchers and professionals in drug development. The unique structural and electronic properties imparted by the cyclopropyl and difluorophenyl moieties make this compound a valuable building block in medicinal chemistry.[1][2][3] This document outlines a scientifically sound and practical synthetic approach, grounded in established chemical principles.

Cyclopropylamines are a privileged structural motif in medicinal chemistry, renowned for their ability to enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[4][5] The rigid, three-membered ring of the cyclopropane unit introduces conformational constraint, which can lead to improved binding affinity with biological targets.[5] The incorporation of fluorine atoms further modulates the electronic properties and lipophilicity of the molecule, often resulting in improved cell permeability and resistance to metabolic degradation.[6]

While the analogous compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a well-documented key intermediate in the synthesis of the antiplatelet drug Ticagrelor, the 2,3-difluorophenyl isomer represents a compelling scaffold for the development of novel therapeutics.[7][8] This guide details a practical and efficient synthesis of 1-(2,3-difluorophenyl)cyclopropanamine, empowering researchers to explore its potential in drug discovery programs.

Recommended Synthetic Strategy: The Kulinkovich-Szymoniak Reaction

After a thorough evaluation of various synthetic methodologies for primary cyclopropylamines, the Kulinkovich-Szymoniak reaction emerges as a highly effective and direct approach for the synthesis of 1-(2,3-Difluorophenyl)cyclopropanamine.[4][9][10][11] This powerful transformation enables the construction of the cyclopropylamine core in a single step from a readily accessible nitrile precursor.[10]

The key advantages of this strategy include:

-

Convergence: The reaction directly couples the aromatic and cyclopropylamine moieties, leading to a more efficient synthesis.

-

Accessibility of Starting Materials: The required precursor, 2,3-difluorophenylacetonitrile, can be synthesized from commercially available starting materials.

-

Established Methodology: The Kulinkovich-Szymoniak reaction is a well-documented and reliable method for the preparation of primary cyclopropylamines.[9][10]

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for 1-(2,3-Difluorophenyl)cyclopropanamine.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the starting material and the final product.

Synthesis of the Starting Material: 2,3-Difluorophenylacetonitrile

The synthesis of 2,3-difluorophenylacetonitrile can be achieved from 2,3-difluorotoluene via a two-step sequence involving benzylic bromination followed by cyanation.

Caption: Synthesis of 2,3-difluorophenylacetonitrile.

Protocol:

-

Benzylic Bromination: To a solution of 2,3-difluorotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield crude 2,3-difluorobenzyl bromide, which can be used in the next step without further purification.

-

Cyanation: Dissolve the crude 2,3-difluorobenzyl bromide in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.2 eq) portion-wise, maintaining the reaction temperature below 40 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford 2,3-difluorophenylacetonitrile.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Difluorotoluene | 128.13 | 10.0 g | 0.078 mol |

| N-Bromosuccinimide | 177.98 | 15.2 g | 0.086 mol |

| Azobisisobutyronitrile | 164.21 | 0.13 g | 0.8 mmol |

| Sodium Cyanide | 49.01 | 4.6 g | 0.094 mol |

Table 1: Reagents for the synthesis of 2,3-difluorophenylacetonitrile.

Synthesis of 1-(2,3-Difluorophenyl)cyclopropanamine

Protocol:

-

To a solution of 2,3-difluorophenylacetonitrile (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add titanium(IV) isopropoxide (1.2 eq).[9][10]

-

Cool the mixture to 0 °C and slowly add ethylmagnesium bromide (2.2 eq, as a solution in THF or diethyl ether).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a Lewis acid such as boron trifluoride diethyl etherate (BF3·OEt2, 1.5 eq).[10]

-

Stir the mixture for an additional 1-2 hours at room temperature.

-

Carefully add water to quench the reaction, followed by aqueous sodium hydroxide solution to precipitate the titanium salts.

-

Filter the mixture through a pad of celite, washing the filter cake with diethyl ether.

-

Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-(2,3-difluorophenyl)cyclopropanamine.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Difluorophenylacetonitrile | 153.13 | 5.0 g | 0.0326 mol |

| Titanium(IV) Isopropoxide | 284.22 | 11.1 g | 0.0391 mol |

| Ethylmagnesium Bromide (3M in Et2O) | - | 23.9 mL | 0.0717 mol |

| Boron Trifluoride Diethyl Etherate | 141.93 | 6.2 mL | 0.0489 mol |

Table 2: Reagents for the synthesis of 1-(2,3-Difluorophenyl)cyclopropanamine.

Characterization of the Final Product

The structure of the synthesized 1-(2,3-difluorophenyl)cyclopropanamine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the cyclopropyl protons and the aromatic protons.

-

¹³C NMR will confirm the presence of the cyclopropyl and aromatic carbons.

-

¹⁹F NMR is crucial for confirming the presence and positions of the fluorine atoms.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 169.17 g/mol should be observed.[12]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

For comparison, the hydrochloride salt of the analogous (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a white to off-white powder.[13][14]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Titanium(IV) isopropoxide: Flammable liquid and vapor.[3][9][15][16] Causes serious eye irritation and may cause drowsiness or dizziness.[9][15] It is moisture-sensitive.[1][3][16]

-

Ethylmagnesium Bromide (Grignard Reagent): Highly flammable and reacts violently with water. Handle under a dry, inert atmosphere.

-

Boron Trifluoride Diethyl Etherate: Corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive.

-

Sodium Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 1-(2,3-difluorophenyl)cyclopropanamine. The proposed route, centered around the Kulinkovich-Szymoniak reaction, offers an efficient and practical method for obtaining this valuable building block for drug discovery and development. By following the outlined procedures and adhering to strict safety measures, researchers can successfully synthesize and explore the potential of this promising fluorinated cyclopropylamine.

References

-

Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

-

Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. (2025, March 6). Retrieved March 3, 2026, from [Link]

-

Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). Retrieved March 3, 2026, from [Link]

-

Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. (2025, March 6). Retrieved March 3, 2026, from [Link]

-

TITANIUM (IV) ISOPROPOXIDE - Loba Chemie. (n.d.). Retrieved March 3, 2026, from [Link]

-

Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+%. (2004, August 11). Retrieved March 3, 2026, from [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).

- WO 2013/144295 A1 - Googleapis.com. (2013, October 3).

-

An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.). Retrieved March 3, 2026, from [Link]

-

Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri - ORBi. (n.d.). Retrieved March 3, 2026, from [Link]

-

Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

-

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine - PubChem. (n.d.). Retrieved March 3, 2026, from [Link]

-

Kulinkovich reaction - Grokipedia. (n.d.). Retrieved March 3, 2026, from [Link]

-

Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved March 3, 2026, from [Link]

-

Kulinkovich Reaction - SynArchive. (n.d.). Retrieved March 3, 2026, from [Link]

-

New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Retrieved March 3, 2026, from [Link]

-

Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (n.d.). Retrieved March 3, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. synarchive.com [synarchive.com]

- 5. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 6. Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 11. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 12. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 15. lobachemie.com [lobachemie.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Structure Elucidation of 1-(2,3-Difluorophenyl)cyclopropanamine: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of modern pharmaceutical development, ensuring safety, efficacy, and regulatory compliance. 1-(2,3-Difluorophenyl)cyclopropanamine is a key building block and intermediate in the synthesis of various pharmacologically active agents. Its precise atomic connectivity, stereochemistry, and purity must be rigorously established. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. The narrative emphasizes the causality behind experimental choices and presents self-validating protocols designed for implementation in research and quality control environments.

Foundational Molecular Profile

Before delving into the analytical methodologies, it is essential to establish the foundational chemical identity of the target compound.

-

IUPAC Name: 1-(2,3-Difluorophenyl)cyclopropan-1-amine

-

Molecular Formula: C₉H₉F₂N[1]

-

CAS Number: 220352-38-5 (for the racemic mixture)[1]

The core structure consists of a cyclopropane ring directly attached to a 2,3-difluorophenyl group and an amine group. The relative orientation of the phenyl and amine groups across the cyclopropane ring dictates the stereochemistry, which is a critical aspect of its identity.

Caption: 2D representation of 1-(2,3-Difluorophenyl)cyclopropanamine.

The Analytical Workflow: A Logic-Driven Approach

Caption: Logical workflow for the comprehensive structure elucidation process.

Core Methodologies and Data Interpretation

Mass Spectrometry (MS): The First Step

Causality: MS is the initial and most crucial technique for determining the molecular weight and, with high resolution, the elemental composition of an unknown compound.[3][4] This data provides the molecular formula, which is the foundation upon which the rest of the structural puzzle is built.

High-Resolution MS (HRMS) Protocol:

-

System: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.[4][5]

-

Mode: Positive ion mode is chosen to protonate the basic amine group, forming the [M+H]⁺ ion.

-

Analysis: Direct infusion or a short chromatographic run.

-

Data Acquisition: Full scan over a mass range of m/z 50-500.

Expected Data & Interpretation: The analysis will yield the exact mass of the protonated molecule. This experimentally determined mass is compared against the theoretical mass calculated from the elemental formula.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₉F₂N | Based on synthesis precursors. |

| Ion | [M+H]⁺ | Protonation of the amine group. |

| Theoretical Exact Mass | 170.0781 | Calculated for C₉H₁₀F₂N⁺. |

| Observed Mass | 170.0781 ± 5 ppm | High-resolution instruments provide mass accuracy within parts-per-million. |

A match within 5 ppm provides high confidence in the elemental formula C₉H₉F₂N. Tandem MS (MS/MS) can further be used to study fragmentation patterns, which would reveal the loss of the amine group or fragments corresponding to the difluorophenyl moiety, providing initial clues about the molecule's substructures.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: NMR is the most powerful technique for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F) atoms.

Expected NMR Data Summary:

| Nucleus | Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Integration | Assignment |

| ¹H | 7.10 - 7.35 | m (complex) | 3H | Ar-H |

| 2.50 | m | 1H | Cyclopropyl-CH -Ar | |

| 2.10 | m | 1H | Cyclopropyl-CH -N | |

| 1.55 (br s) | br s | 2H | NH₂ | |

| 1.10 - 1.30 | m | 2H | Cyclopropyl-CH₂ | |

| ¹³C | 148-152 (dd) | dd | - | C -F |

| 145-149 (dd) | dd | - | C -F | |

| 115-125 | m | - | Ar-C H, Ar-C | |

| 35 | s | - | C -N | |

| 30 | s | - | C -Ar | |

| 15 | s | - | Cyclopropyl-C H₂ | |

| ¹⁹F | -138 to -145 | m | - | Ar-F |

Note: 'm' denotes multiplet, 'br s' denotes broad singlet, 'dd' denotes doublet of doublets. Chemical shifts are hypothetical and depend on the solvent.

Interpretation and Causality:

-

¹H NMR: The aromatic region (7.10-7.35 ppm) integrating to 3 protons confirms the trisubstituted phenyl ring. The complex multiplets in the aliphatic region are characteristic of the rigid, strained cyclopropyl ring system. The broad singlet for the amine protons is typical and these protons will exchange with D₂O.

-

¹³C NMR: The number of signals confirms the unique carbons in the molecule. The large C-F coupling constants for the aromatic carbons directly attached to fluorine are definitive identifiers.

-

¹⁹F NMR: The presence of two distinct signals in the typical aromatic fluorine region would confirm the 2,3-difluoro substitution pattern.

-

2D NMR (COSY & HSQC): For unambiguous proof, a COSY experiment would show correlations between the protons on the cyclopropane ring, establishing their neighbor relationships. An HSQC experiment would directly link each proton signal to its attached carbon, confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bond types vibrate at characteristic frequencies.[5]

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H (cyclopropyl) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| 1100 - 1300 | C-F Stretch | Aryl-Fluoride |

The presence of a doublet or a broad band in the 3300-3400 cm⁻¹ region is a clear indication of the primary amine. The C-F stretch confirms the fluorination, and the aromatic C=C stretches validate the presence of the phenyl ring.

The Gold Standard: Single-Crystal X-Ray Crystallography

Causality: While spectroscopic methods define connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[8][9] It is the ultimate arbiter for determining stereochemistry, bond lengths, and bond angles with extremely high precision.

Protocol Overview:

-

Crystallization: The first and often most challenging step is to grow a single, high-quality crystal (typically >0.1 mm) of the compound or a salt derivative (e.g., hydrochloride).[8]

-

Data Collection: The crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded.

-

Structure Solution & Refinement: Complex computational methods are used to process the diffraction data and generate a 3D electron density map, from which the positions of all atoms are determined and refined.[8]

Expected Outcome: X-ray crystallography would definitively confirm:

-

The connectivity of all atoms.

-

The 2,3-substitution pattern of the fluorine atoms on the phenyl ring.

-

The trans or cis relationship between the difluorophenyl group and the amine group on the cyclopropane ring.

-

Precise bond lengths and angles, confirming the strained nature of the cyclopropane ring.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol ensures a high-quality, homogeneous sample for optimal spectral resolution.[10][11]

-

Mass Measurement: Accurately weigh 5-10 mg of 1-(2,3-Difluorophenyl)cyclopropanamine into a clean, dry vial.

-

Solvent Addition: Using a calibrated pipette, add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[12]

-

Dissolution: Gently agitate the vial until the sample is completely dissolved. Visually inspect for any particulate matter.

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[11]

-

Transfer: Carefully transfer the clear solution into the NMR tube to a height of 4-5 cm.[10][11]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identity and solvent.

Protocol 2: GC-MS Analysis for Purity and Identity Confirmation

This protocol is designed for analyzing volatile compounds and identifying potential impurities.[13][14]

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile, dry solvent such as ethyl acetate or dichloromethane.[15]

-

Instrumentation:

-

GC Method Parameters:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (Split mode, e.g., 50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 80°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.

-

-

MS Method Parameters:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan from m/z 40-400.

-

-

Data Analysis: The retention time of the main peak confirms the compound's volatility under the given conditions. The mass spectrum of the peak is compared to a reference library or analyzed for characteristic fragments to confirm identity.

Conclusion

The structural elucidation of 1-(2,3-Difluorophenyl)cyclopropanamine is achieved through a synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. A comprehensive suite of 1D and 2D NMR experiments maps the complete covalent framework and proton/carbon environments. Infrared spectroscopy provides rapid confirmation of key functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure and stereochemistry. By following this integrated, multi-technique workflow, researchers and drug development professionals can ensure the identity, purity, and quality of this critical pharmaceutical intermediate with the highest degree of scientific certainty.

References

- NMR Sample Preparation: The Complete Guide. Organomation.

- NMR Sample Preparation. Western University.

- NMR sample preparation guidelines. Unknown Source.

- Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.

- NMR Sample Preparation. NESG Wiki.

- Structure Elucidation of Small Molecules. Fiehn Lab.

- Sample Preparation. Unknown Source.

- Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International.

- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.

- Structure elucidation – Knowledge and References. Taylor & Francis.

- Cyclopropylamine | C3H7N | CID 69828. PubChem - NIH.

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

- CYCLOPROPYLAMINE. Ataman Kimya.

- This journal is © The Royal Society of Chemistry 2021. Supporting Information.

- GC-MS applications in pharmaceutical analysis. Unknown Source.

- Application Notes and Protocols for the GC-MS Analysis of Chlorpheniramine. Benchchem.

- Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals. Unknown Source.

- Cyclopropylamine. Wikipedia.

- Cyclopropylamine. NIST WebBook.

- Cyclopropylamine. NIST WebBook, National Institute of Standards and Technology.

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Unknown Source.

- Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi.

- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.

- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate(376608-71-8) 1 H NMR. ChemicalBook.

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. PubChem.

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate. ChemicalBook.

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride). Cayman Chemical.

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

- X-ray crystallography. Wikipedia.

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. LGC Standards.

- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. SciSpace.

- Fourier Transform Infrared (FTIR) Reference Spectra. TTN EMC - Spectral Database.

- (1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine. MilliporeSigma.

- X-ray Crystallography. Unknown Source.

- 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193. PubChem.

- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology - Jurnal UPI.

- FTIR/NIR/Raman in Bio/Pharmaceutical Analysis. Thermo Fisher Scientific.

Sources

- 1. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. organomation.com [organomation.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. depts.washington.edu [depts.washington.edu]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. emerypharma.com [emerypharma.com]

- 15. labcompare.com [labcompare.com]

- 16. benchchem.com [benchchem.com]

Cis/trans isomerization of 1-(2,3-Difluorophenyl)cyclopropanamine

An In-Depth Technical Guide to the Cis/Trans Isomerization of 1-(2,3-Difluorophenyl)cyclopropanamine: Stereochemical Integrity and Control in Drug Development

Abstract

This technical guide provides a comprehensive analysis of the cis/trans isomerization of 1-(2,3-Difluorophenyl)cyclopropanamine, a fluorinated arylcyclopropylamine of significant interest to medicinal chemists and drug development professionals. Phenylcyclopropylamines are privileged structural motifs, offering conformational rigidity and favorable physicochemical properties.[1][2] The stereochemical arrangement of substituents on the cyclopropane ring is critical, as cis and trans isomers can exhibit profoundly different pharmacological and toxicological profiles.[3] This document delves into the fundamental principles governing the stability of these isomers, potential mechanisms of interconversion, and the analytical and synthetic strategies required to control and characterize them. By synthesizing foundational stereochemical principles with practical, field-proven methodologies, this guide serves as an essential resource for ensuring stereochemical integrity in research and development.

Introduction: The Significance of 1-(2,3-Difluorophenyl)cyclopropanamine

The 1-arylcyclopropanamine scaffold is a cornerstone in modern medicinal chemistry. The compact, strained cyclopropane ring imparts a high degree of conformational constraint on the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of a difluorophenyl group can further modulate properties such as lipophilicity, metabolic stability, and receptor interactions.[1][4]

1-(2,3-Difluorophenyl)cyclopropanamine is a 1,2-disubstituted cyclopropane, meaning it can exist as a pair of diastereomers: cis and trans. In this context, 'cis' refers to the isomer where the amino group and the difluorophenyl group are on the same face of the cyclopropane ring, while 'trans' refers to the isomer where they are on opposite faces. The specific stereochemistry, (1R,2S) or (1S,2R) for the trans isomer and (1R,2R) or (1S,2S) for the cis isomer, is a critical determinant of biological activity.[3][5] For instance, the well-known drug Ticagrelor utilizes the specific (1R,2S)-trans isomer of the related 2-(3,4-difluorophenyl)cyclopropanamine, highlighting the necessity of absolute stereochemical control.[6][7] Understanding the potential for isomerization between these forms is therefore paramount for drug efficacy and safety.

Caption: Geometric relationship of substituents in cis and trans isomers.

Isomerization: Mechanisms and Energetics

The interconversion of cis and trans isomers of a cyclopropane ring is not a trivial process due to the significant activation energy required to break a carbon-carbon bond within the strained ring. However, under certain thermal, photochemical, or catalytic conditions, isomerization can occur.

Thermodynamic Stability

In acyclic systems, trans isomers are generally more stable than their cis counterparts due to reduced steric hindrance.[8][9] For 1,2-disubstituted cyclopropanes, the trans isomer is also typically the thermodynamically favored product, as it minimizes the steric repulsion between the two bulky substituents (the amino and difluorophenyl groups). The stability difference, however, can be influenced by intramolecular interactions, such as hydrogen bonding, which might favor a cis conformation in specific cases.

Isomerization Pathways

Thermal Isomerization: At elevated temperatures, cyclopropanes can undergo isomerization through a diradical intermediate.[10][11] This process involves the homolytic cleavage of a C-C bond in the ring, rotation around the remaining single bond, and subsequent ring closure. This pathway has a very high activation energy and is generally not a concern under standard synthetic or physiological conditions.

Acid-Catalyzed Isomerization: A more plausible pathway in a laboratory or biological setting involves acid catalysis. Protonation of the amino group is unlikely to facilitate ring opening directly. However, in strongly acidic media, a mechanism involving a transient carbocationic intermediate could lead to epimerization, similar to processes observed in other cyclic systems.[12] This pathway underscores the importance of pH control during synthesis, purification, and formulation.

Caption: Plausible acid-catalyzed isomerization pathway via a carbocation.

Synthetic Control of Stereochemistry

Controlling the cis/trans ratio during the initial synthesis is the most effective strategy for obtaining the desired isomer. This is typically achieved during the cyclopropanation step.

Factors Influencing Diastereoselectivity in Cyclopropanation

The stereochemical outcome of cyclopropanation reactions is highly dependent on the chosen methodology and reaction conditions.[13] Transition metal-catalyzed reactions, such as those using rhodium or copper catalysts with diazo compounds, are common.[14][15] The steric bulk of the catalyst, the substrate, and the nature of the solvent can all influence which face of the alkene precursor is approached, thereby determining the cis/trans ratio.[13]

| Parameter | Influence on Cis/Trans Ratio | Causality |

| Catalyst | Bulky ligands on the metal center often favor the formation of the less sterically hindered trans isomer.[13] | Steric hindrance in the transition state directs the approach of the carbene equivalent. |

| Solvent | Solvent polarity and coordinating ability can affect the catalyst's activity and steric profile.[13] | Solvation of the catalyst-substrate complex alters its effective size and geometry. |

| Temperature | Lower temperatures generally increase selectivity. | Reduces the available thermal energy, making the reaction more sensitive to small differences in activation energies between the cis and trans transition states. |

| Substrate | The steric and electronic nature of substituents on the alkene precursor plays a crucial role. | Directs the trajectory of the incoming reagent to minimize steric clash and satisfy electronic demands. |

Experimental Protocol: Stereoselective Cyclopropanation (Representative)

This protocol is adapted from methods used for the synthesis of the related (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and serves as a representative example for achieving high trans-selectivity.[16]

-

Preparation of the Alkene Precursor: (E)-1-(2,3-Difluorophenyl)-3-(trimethylsilyl)prop-2-en-1-ol is prepared via standard methods. The (E)-geometry of the double bond is crucial for establishing the final trans stereochemistry.

-

Cyclopropanation Reagent: A Simmons-Smith type reagent is prepared in situ. In a flame-dried flask under an inert atmosphere (N₂), add dry dichloromethane (DCM). Cool to 0 °C.

-

Add diethylzinc (1.0 M solution in hexanes) dropwise, followed by diiodomethane. Stir for 30 minutes at 0 °C.

-

Reaction: Add a solution of the alkene precursor in dry DCM to the reagent mixture dropwise at 0 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.

-

Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: The resulting trans-cyclopropyl alcohol is purified by flash column chromatography on silica gel. The amine can then be installed via standard functional group interconversions.

Self-Validation: The stereochemical outcome of this reaction is validated by the stereospecific nature of the Simmons-Smith cyclopropanation, which preserves the geometry of the starting alkene.[17] An (E)-alkene will yield a trans-cyclopropane.

Analytical Methods for Isomer Differentiation

Unambiguous characterization and quantification of cis and trans isomers are critical for quality control. NMR spectroscopy is the most powerful technique for this purpose.[18][19]

NMR Spectroscopy: The Definitive Tool

The rigid nature of the cyclopropane ring results in distinct and predictable differences in the NMR spectra of cis and trans isomers.[20]

-

¹H NMR Coupling Constants (³J): The key differentiator is the vicinal coupling constant (³J) between the protons on the cyclopropane ring. Due to the dihedral angle relationship, the coupling constant between cis protons is typically larger (³J_cis ≈ 7-13 Hz) than between trans protons (³J_trans ≈ 4-9 Hz).[18]

-

Chemical Shifts: The protons and carbons in the cis isomer experience different magnetic environments compared to the trans isomer due to anisotropic and steric effects from the proximal substituents, leading to distinct chemical shifts.[18]

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments provide definitive proof of stereochemistry. In the cis isomer, an NOE correlation will be observed between protons on the amino-bearing carbon and the aryl-bearing carbon, as they are on the same face of the ring and thus close in space. This correlation will be absent in the trans isomer.[18][19]

| NMR Parameter | Expected Observation for cis-Isomer | Expected Observation for trans-Isomer |

| ³J(H,H) coupling | Larger (typically 7-13 Hz) | Smaller (typically 4-9 Hz)[18] |

| NOE Correlation | Present between C1-H and C2-H | Absent between C1-H and C2-H[18] |

| ¹³C Chemical Shifts | Unique shifts due to steric compression | Unique shifts, generally less sterically shifted |

Chromatographic Separation

While NMR can quantify a mixture, obtaining pure isomers often requires chromatography.

-

HPLC: Both normal-phase (e.g., silica, cyano) and reverse-phase (e.g., C18) HPLC can be effective for separating the diastereomers, as the isomers often have slightly different polarities.

-

Chiral Chromatography: To separate the individual enantiomers of the cis or trans pair, chiral stationary phases (CSPs) are required.

Caption: General workflow for the separation and analysis of stereoisomers.

Implications in Drug Development

The stability and stereochemical purity of 1-(2,3-Difluorophenyl)cyclopropanamine are not merely academic concerns. In the context of drug development, they are critical factors for safety, efficacy, and regulatory approval.

-

Pharmacological Selectivity: Cis and trans isomers are different chemical entities and will interact differently with chiral biological targets like enzymes and receptors. One isomer may be highly active while the other is inactive or, in a worst-case scenario, contributes to off-target effects or toxicity.[3] For example, in related fluorinated phenylcyclopropylamines, diastereomers show markedly different potencies as monoamine oxidase (MAO) inhibitors.[3][5]

-

Process Control: Any potential for isomerization during synthesis, purification, or storage represents a critical quality attribute that must be controlled. The formation of an undesired stereoisomer is an impurity that must be monitored and limited according to regulatory guidelines (e.g., ICH Q3A).

-

Stability Studies: Forced degradation studies, which expose the drug substance to harsh conditions (acid, base, heat, light), are essential to probe the potential for isomerization and ensure the stereochemical integrity of the active pharmaceutical ingredient (API) over its shelf life.

Conclusion

The cis/trans isomerization of 1-(2,3-Difluorophenyl)cyclopropanamine represents a critical challenge in the development of pharmaceuticals incorporating this scaffold. While the trans isomer is generally expected to be thermodynamically more stable, the potential for interconversion under acidic or thermal stress necessitates rigorous control and analytical characterization. Mastery over the stereochemistry is achieved through a combination of stereoselective synthesis, which kinetically favors the desired isomer, and robust analytical methods, primarily NMR spectroscopy, to confirm and quantify the isomeric ratio. For researchers and drug developers, a proactive approach to understanding and controlling the stereochemical landscape of such molecules is fundamental to creating safe, effective, and reliable medicines.

References

-

MDPI. (2022). A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand. Retrieved from [Link]

-

ACS Publications. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]

-

IP.com. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Retrieved from [Link]

-

PMC. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. Retrieved from [Link]

-

ACS Publications. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]

-

ORBi. (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Retrieved from [Link]

-

PubMed. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Retrieved from [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

ACS Publications. (2025). Silver(I)-Catalyzed Stereochemical Isomerization of Cyclopropanols. Retrieved from [Link]

-

apicule. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS No: 220352-38-5). Retrieved from [Link]

-

ACS Publications. (n.d.). Stereoselective ring opening of 1-phenylcyclopropylamine catalyzed by monoamine oxidase-B. Journal of the American Chemical Society. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

ResearchGate. (n.d.). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. Retrieved from [Link]

-

University of Rochester. (2014). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

SpringerLink. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Retrieved from [Link]

-

Eureka. (2011). Method for synthesizing trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. Retrieved from [Link]

-

YouTube. (2016). Stability of Cis and Trans Stereoisomers. Retrieved from [Link]

-

PubMed. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Retrieved from [Link]

-

MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Isomerization of Cyclopropane Derivatives by Homo[18][21] Hydrogen Shifts. Retrieved from [Link]

-

PubChem. (n.d.). (+)-Tranylcypromine. Retrieved from [Link]

-

PMC. (n.d.). Two-Step Constitutional Isomerization of Saturated Cyclic Amines Using Borane Catalysis. Retrieved from [Link]

-

PMC. (n.d.). Relative Stability of cis- and trans-Hydrindanones. Retrieved from [Link]

-

Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Retrieved from [Link]

-

Quora. (2015). Organic Chemistry: Which is more stable cis or trans form in cycloalkenes?. Retrieved from [Link]

- Google Patents. (n.d.). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.

-

PMC. (n.d.). Study of the Cis to Trans Isomerization of 1-Phenyl-2,3-disubstituted Tetrahydro-β-carbolines at C(1). Evidence for the Carbocation-Mediated Mechanism. Retrieved from [Link]

-

Gsrs. (n.d.). 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, CIS-. Retrieved from [Link]

-

ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Cis-trans isomerism with electron pairs. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Organic Stereochemistry. Part 1. Symmetry Elements and Operations, Classification of Stereoisomers. Retrieved from [Link]

-

Nature Chemical Biology. (2007). Prolyl cis-transisomerization as a molecular timer. Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. CAS 220352-38-5: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan… [cymitquimica.com]

- 3. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 5. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. longdom.org [longdom.org]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Study of the Cis to Trans Isomerization of 1-Phenyl-2,3-disubstituted Tetrahydro-β-carbolines at C(1). Evidence for the Carbocation-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Highly cis-selective Rh(I)-catalyzed cyclopropanation reactions. | Sigma-Aldrich [sigmaaldrich.com]

- 16. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. pubs.acs.org [pubs.acs.org]

Unveiling the Pharmacological Potential of 1-(2,3-Difluorophenyl)cyclopropanamine: A Technical Guide to FAD-Dependent Enzyme Inactivation

Executive Summary

In the landscape of mechanism-based enzyme inactivators, cyclopropylamines represent a privileged pharmacophore. While 2-arylcyclopropylamines (such as the FDA-approved tranylcypromine) are extensively documented, the 1-arylcyclopropylamine scaffold offers a distinct, underexplored vector for targeting flavin adenine dinucleotide (FAD)-dependent enzymes. This whitepaper provides an in-depth technical analysis of 1-(2,3-Difluorophenyl)cyclopropanamine (CAS: 1260667-54-6). By synthesizing structural rationale with field-proven biochemical protocols, we delineate its potential as a potent, irreversible inhibitor of Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Structural Rationale and Pharmacophore Analysis

The biological activity of 1-(2,3-Difluorophenyl)cyclopropanamine is driven by the synergistic integration of two structural motifs:

-

The Cyclopropylamine Warhead: The inherent angle strain of the cyclopropane ring (~27.5 kcal/mol) acts as a latent reactive trigger. Upon binding to an FAD-dependent enzyme, the amine undergoes oxidation, triggering a rapid homolytic ring opening that generates a highly reactive carbon-centered radical[1].

-

The 2,3-Difluorophenyl Moiety: The introduction of fluorine atoms at the ortho and meta positions serves multiple critical functions. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent amine. In our experience, this is a crucial optimization: it increases the fraction of the unprotonated amine at physiological pH, which is the requisite species for the initial single-electron transfer (SET) to the FAD cofactor[2]. Furthermore, the 2,3-difluoro substitution provides a unique steric profile and the potential for orthogonal halogen bonding within the hydrophobic catalytic clefts of target enzymes.

Mechanistic Pathways of Enzyme Inactivation

The inactivation of MAO and LSD1 by 1-arylcyclopropylamines follows a suicide-inhibition paradigm. The process is initiated by non-covalent binding (

As established by mass spectral evidence of the foundational 1-phenylcyclopropylamine (1-PCPA) scaffold, the unprotonated amine transfers a single electron to the oxidized FAD cofactor, forming an amine radical cation[3]. The strained cyclopropyl ring immediately cleaves, relieving steric strain and generating a primary alkyl radical. This radical rapidly recombines with the flavin—typically at the N5 or C4a position—forming a stable, irreversible covalent adduct[4].

Mechanism of FAD-dependent enzyme inactivation by 1-arylcyclopropylamines.

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the biological activity of 1-(2,3-Difluorophenyl)cyclopropanamine, empirical testing must differentiate between reversible competitive inhibition and time-dependent irreversible inactivation. The following self-validating protocols are designed to establish absolute causality.

Protocol 1: MAO-A/B Inactivation Kinetics and Jump-Dilution

A critical pitfall in evaluating mechanism-based inactivators is misinterpreting slow-binding reversible inhibition as irreversible covalent modification. To circumvent this, we employ a jump-dilution paradigm.

-

Step 1: Time-Dependent Pre-incubation: Incubate recombinant human MAO-A or MAO-B (50 nM) with varying concentrations of the inhibitor (0.1 to 50 μM) in potassium phosphate buffer (pH 7.4) at 37°C for discrete time intervals (0, 15, 30, 60 minutes).

-

Causality: Covalent adduct formation is a time-dependent process. Varying the pre-incubation time allows for the derivation of the pseudo-first-order rate constant (

), which is necessary to calculate the efficiency ratio (

-

-

Step 2: The Jump-Dilution: Transfer a 1 μL aliquot of the pre-incubation mixture into 99 μL of assay buffer containing the substrate (e.g., kynuramine) and the Amplex Red/Horseradish Peroxidase (HRP) detection system.

-

Causality: The 100-fold dilution drops the free inhibitor concentration well below its

. If the inhibition is reversible, enzymatic activity will rapidly recover. If it is irreversible (covalent), the enzyme remains inactive[5].

-

-

Step 3: Self-Validation via Catalase Control: Run a parallel assay incorporating catalase (500 U/mL).

-

Causality: Since the Amplex Red assay relies on H2O2 production, compounds that scavenge H2O2 or inhibit HRP yield false positives. Catalase quenches H2O2; comparing the baseline ensures the inhibitor is acting on MAO, not the reporter system.

-

Self-validating jump-dilution workflow for assessing irreversible enzyme inhibition.

Protocol 2: LSD1 Target Engagement via TR-FRET

While 1-arylcyclopropylamines are historically MAO-biased, recent structural biology insights demonstrate that 1-substituted derivatives can form bridging adducts in the LSD1 catalytic pocket[4].

-

Step 1: TR-FRET Biochemical Assay: Incubate recombinant LSD1 with the inhibitor, followed by the addition of a biotinylated H3K4me2 peptide substrate. Detection is achieved using a Europium (Eu)-labeled anti-H3K4me0 antibody and an APC-labeled streptavidin acceptor.

-

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before measurement. This completely eliminates interference from the auto-fluorescence of the difluorophenyl compound, ensuring a high signal-to-noise ratio.

-

-

Step 2: Cellular Epigenetic Validation: Treat THP-1 leukemia cells with the compound for 48 hours. Lyse the cells, extract histones, and perform a Western blot for global H3K4me2 levels.

-

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular target competition. Accumulation of H3K4me2 confirms that the compound successfully penetrates the nucleus and engages LSD1 in situ.

-

Quantitative Data Summaries

To contextualize the pharmacological profile of 1-(2,3-Difluorophenyl)cyclopropanamine, the following tables summarize its physicochemical properties and projected kinetic parameters benchmarked against the foundational 1-PCPA scaffold.

Table 1: Physicochemical Properties & ADME Implications

| Property | Value | Implication for Drug Design |

| Molecular Weight | 169.17 g/mol | Excellent ligand efficiency; high probability of crossing the blood-brain barrier (BBB). |

| cLogP | ~1.8 | Optimal lipophilicity for CNS targeting without excessive non-specific protein binding. |

| Topological Polar Surface Area | 26.0 Ų | Well within the <90 Ų limit required for robust CNS penetrance. |

| Amine pKa | ~7.8 | The difluoro substitution lowers pKa relative to 1-PCPA (~8.2), increasing the un-ionized fraction at pH 7.4, thereby enhancing membrane permeability and the rate of FAD oxidation. |

Table 2: Comparative Kinetic Parameters (Projected vs. Reference)

| Compound | Target | |||

| 1-PCPA (Reference)[1] | MAO-B | 15.2 | 0.12 | 131 |

| 1-(2,3-Difluorophenyl)CPA | MAO-B | 4.5 | 0.08 | 296 |

| 1-PCPA (Reference)[4] | LSD1 | >100 | N/A | N/A |

| 1-(2,3-Difluorophenyl)CPA | LSD1 | 12.4 | 0.05 | 67 |

(Note: Kinetic parameters for the difluoro derivative represent projected structure-activity relationship trends based on the enhanced electronic properties of the halogenated scaffold).

References

1.[1] Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry.[Link] 2.[5] Silverman, R. B., & Zieske, P. A. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry.[Link] 3.[3] Newton-Vinson, P., Hubalek, F., & Edmondson, D. E. (2001). Inactivation of monoamine oxidase B by 1-phenylcyclopropylamine: mass spectral evidence for the flavin adduct. Bioorganic & Medicinal Chemistry Letters.[Link] 4.[2] Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. ACS Publications.[Link] 5.[4] Malcomson, T., et al. (2015). cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal.[Link]

Sources

- 1. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inactivation of monoamine oxidase B by 1-phenylcyclopropylamine: mass spectral evidence for the flavin adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated Phenylcyclopropylamines: Strategic Design and Synthesis of LSD1/MAO Inhibitors

Executive Summary

This technical guide details the medicinal chemistry, synthetic architecture, and biological validation of fluorinated phenylcyclopropylamines (PCPAs). Originally developed as non-selective Monoamine Oxidase (MAO) inhibitors (e.g., Tranylcypromine), this scaffold has been repurposed as a cornerstone for designing potent Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.

The incorporation of fluorine into the PCPA scaffold is not merely for metabolic blocking; it is a precise electronic tuner that modulates pKa, lipophilicity, and the kinetics of the mechanism-based inactivation of FAD-dependent enzymes. This guide provides actionable protocols for synthesizing these scaffolds and validating their selectivity profiles.

Part 1: Rationale & Design Strategy

The Core Scaffold: trans-2-Phenylcyclopropylamine (2-PCPA)

The 2-PCPA scaffold functions as a "warhead" for FAD-dependent amine oxidases.

-

Mechanism: It acts as a suicide substrate (mechanism-based inhibitor). The enzyme oxidizes the amine to an imine intermediate, which triggers a Single Electron Transfer (SET) mechanism, opening the cyclopropane ring and forming a covalent adduct with the FAD cofactor (typically at the N5 or C4a position).

-

The Challenge: Unsubstituted 2-PCPA (Tranylcypromine) is non-selective, inhibiting MAO-A, MAO-B, and LSD1 with similar potency.

The Fluorine Effect: Electronic and Metabolic Tuning

Fluorination is employed to solve two specific problems in PCPA development:

-

Metabolic Stability (The Para-Block):

-

The primary metabolic clearance route for PCPAs is hydroxylation at the para-position of the phenyl ring by Cytochrome P450 enzymes.

-

Strategy: Substitution with Fluorine at the 4-position (4-F) blocks this site due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H).

-

Trade-off: While 4-F improves metabolic half-life, it often reduces potency against LSD1 slightly compared to the parent hydride. Potency is regained via N-alkylation or ortho-substitution.

-

-

pKa Modulation & CNS Penetration:

-

Fluorine on the phenyl ring lowers the pKa of the amine (via inductive electron withdrawal), increasing the fraction of non-ionized drug at physiological pH. This enhances Blood-Brain Barrier (BBB) permeability, critical for CNS-targeted epigenetic therapies (e.g., Glioblastoma).

-

-

Selectivity (LSD1 vs. MAO):

-

MAO active sites are sterically constrained "tunnels." LSD1 possesses a wider "gull-wing" shaped binding pocket.

-

Design Rule: Bulky substitutions (e.g., benzyloxy groups) at the ortho-position, combined with fluorine, sterically clash with MAO but are tolerated by LSD1.

-

Part 2: Synthetic Architecture

The synthesis of fluorinated PCPAs requires rigorous stereocontrol. The trans-isomer is thermodynamically favored but requires specific catalytic conditions. The (1R, 2S) enantiomer is generally the eutomer for LSD1 inhibition.

Synthetic Workflow (Graphviz)

Figure 1: Synthetic pathway for the core fluorinated PCPA scaffold via Rhodium-catalyzed cyclopropanation and Curtius rearrangement.

Part 3: Experimental Protocols

Synthesis of trans-2-(4-Fluorophenyl)cyclopropylamine Hydrochloride

Safety Note: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield.

Step 1: Rhodium-Catalyzed Cyclopropanation

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and an addition funnel under Argon.

-

Reagents: Charge flask with 4-fluorostyrene (10.0 mmol) and Rhodium(II) acetate dimer (0.1 mol%) in anhydrous DCM (20 mL).

-

Addition: Bring solution to a gentle reflux. Dissolve Ethyl diazoacetate (EDA) (12.0 mmol) in DCM (10 mL). Add EDA dropwise over 4 hours via syringe pump. Note: Slow addition minimizes dimerization of EDA.

-

Workup: Once gas evolution ceases, cool to RT. Filter through a celite pad to remove catalyst. Concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc 95:5). Isolate the trans-isomer (major product, usually lower Rf than cis).

Step 2: Curtius Rearrangement

-

Hydrolysis: Treat the ester with LiOH (3 eq) in THF/H2O (1:1) at 60°C for 4 hours. Acidify to pH 2 with 1M HCl, extract with EtOAc, and dry to obtain the carboxylic acid.

-

Rearrangement: Dissolve the acid (5.0 mmol) in anhydrous t-Butanol (20 mL). Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA) (1.1 eq).

-

Reflux: Heat to reflux (85°C) for 12 hours. The intermediate isocyanate is trapped by t-Butanol to form the N-Boc amine.

-

Deprotection: Dissolve the crude N-Boc amine in 4M HCl in Dioxane. Stir at RT for 2 hours. Precipitate the salt with diethyl ether.

-

Yield: Filter the white solid. Recrystallize from EtOH/Et2O to obtain pure trans-2-(4-fluorophenyl)cyclopropylamine HCl.

LSD1 Inhibition Assay (Amplex Red Coupled)

This assay quantifies the H2O2 produced during the LSD1-mediated demethylation of a methylated peptide substrate.

Reagents:

-

Enzyme: Recombinant Human LSD1 (10-50 nM final).

-

Substrate: H3K4me2 peptide (ARTK(me2)QTARK-biotin).

-

Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP).

Protocol:

-

Incubation: Incubate LSD1 with the fluorinated inhibitor (serial dilutions in DMSO) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 minutes at RT. Note: This pre-incubation is critical for irreversible inhibitors to form the covalent adduct.

-

Reaction Start: Add the H3K4me2 peptide (20 µM), Amplex Red, and HRP.

-

Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.

-

Analysis: Calculate IC50 based on the slope of the linear reaction phase relative to DMSO control.

Part 4: Medicinal Chemistry & SAR Data[1][2]

The following table summarizes the Structure-Activity Relationship (SAR) demonstrating the impact of fluorination and N-substitution.

Table 1: Comparative SAR of Fluorinated PCPA Analogs

| Compound | R1 (Phenyl) | R2 (Amine) | LSD1 IC50 (µM) | MAO-A IC50 (µM) | Metabolic Stability (t1/2, min)* |

| PCPA (TCP) | H | H | 25.0 | 18.0 | < 15 |

| 4-F-PCPA | 4-F | H | 45.0 | 22.0 | > 60 |

| S2101 | 2-OBn, 3,5-di-F | H | 0.88 | 64.0 | 45 |

| GSK2879552 | 4-F | N-substituted** | 0.02 | > 100 | > 120 |

**Microsomal stability (Human liver microsomes). *Complex piperidine tail.

Key Insight: While 4-F substitution alone (Row 2) increases metabolic stability, it slightly decreases LSD1 potency compared to unsubstituted PCPA. However, when 4-F is combined with optimized N-substitution (as in GSK2879552), potency increases by >1000-fold due to additional binding interactions in the LSD1 substrate cleft, while maintaining the metabolic protection of the fluorine.

Part 5: Biological Validation & Mechanism

Mechanism of Action (DOT Diagram)

The fluorinated PCPA functions as a "suicide inhibitor." The diagram below illustrates the irreversible covalent modification of the FAD cofactor.

Figure 2: Mechanism-based inactivation of LSD1. The cyclopropyl ring opens upon oxidation, forming a covalent bond with the flavin cofactor.

Cellular Validation Markers

To confirm target engagement in cells (e.g., MV4-11 leukemia lines), researchers must monitor specific biomarkers:

-

H3K4me2 Accumulation: Inhibition of LSD1 prevents demethylation, causing a global increase in dimethylated Histone H3 Lysine 4. Detectable via Western Blot.

-

CD86/CD11b Induction: LSD1 inhibition forces differentiation in AML (Acute Myeloid Leukemia) cells. Increased surface expression of CD86 is a standard flow cytometry readout.

References

-

FDA Label Information. Tranylcypromine Sulfate (Parnate). U.S. Food and Drug Administration.[1] [Link]

-

Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(30), 6494–6503. [Link]

-

Borrello, M. T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A).[2] Bioorganic & Medicinal Chemistry Letters, 27(10), 2099-2101.[2] [Link][3]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

-

Mohammad, H. P., et al. (2015). A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC. Cancer Cell, 28(1), 57-69. (Reference for GSK2879552 mechanism).[4][5] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) - ePrints Soton [eprints.soton.ac.uk]

- 3. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Physicochemical characterization of difluorophenylcyclopropanamine isomers

Technical Whitepaper: Physicochemical Profiling & Isomeric Resolution of Difluorophenylcyclopropanamines

Executive Summary & Structural Significance

The phenylcyclopropanamine (PCPA) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for ethylamines while introducing conformational rigidity. Specifically, 2-(3,4-difluorophenyl)cyclopropanamine is a critical intermediate in the synthesis of Ticagrelor (a P2Y12 platelet inhibitor) and a potent scaffold for LSD1 (Lysine Specific Demethylase 1) inhibitors.

The introduction of the difluoro-substitution pattern on the phenyl ring serves two primary mechanistic functions:

-

Metabolic Blocking: It obstructs the P450-mediated hydroxylation at the electron-rich para- and meta-positions.

-

Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the cyclopropylamine (typically by 0.8–1.2 units compared to the non-fluorinated parent), altering the ionization state at physiological pH and impacting membrane permeability.

This guide details the physicochemical characterization of this scaffold, with a specific focus on resolving the bioactive (1R,2S) stereoisomer from its enantiomeric and diastereomeric impurities.

Stereochemical & Regioisomeric Analysis

The 2-(3,4-difluorophenyl)cyclopropanamine molecule possesses two chiral centers, generating four theoretical stereoisomers. In drug development, the trans-(1R,2S) isomer is frequently the pharmacophore of interest.

| Isomer Configuration | Relationship | Pharmacological Relevance |

| (1R, 2S) | Trans (Bioactive) | Key intermediate for Ticagrelor; LSD1 inhibition. |

| (1S, 2R) | Trans (Enantiomer) | Common impurity; often inactive or off-target. |

| (1R, 2R) | Cis (Diastereomer) | High steric clash; thermodynamically less stable. |

| (1S, 2S) | Cis (Diastereomer) | High steric clash; thermodynamically less stable. |

Critical Quality Attribute (CQA): The "Cis-Trans" ratio is determined by the cyclopropanation method (e.g., Simmons-Smith vs. carbene addition), while the enantiomeric excess (ee) requires chiral resolution or asymmetric catalysis.

Experimental Protocols: Isomeric Resolution & Analysis

Protocol A: Chemical Resolution via Diastereomeric Salt Formation

Context: While chiral chromatography is effective for analysis, bulk purification is most cost-effectively achieved via classical resolution using chiral acids.

Methodology:

-

Salt Screening: The amine is basic (approx. pKa ~8.5). Screen chiral acids: L-Tartaric acid , (R)-Mandelic acid , and Dibenzoyl-L-tartaric acid .

-

Solvent Selection: Use EtOH/Water or MeOH/Acetone mixtures. The goal is to maximize the solubility differential between the diastereomeric salts.

-

Crystallization:

-

Dissolve crude trans-racemate (1R,2S + 1S,2R) in EtOH (5 vol) at 60°C.

-

Add L-Tartaric acid (1.05 eq).

-

Cool slowly (5°C/hour) to induce nucleation of the (1R,2S)-amine-L-tartrate salt.

-

Self-Validation: If the precipitate is amorphous, reheat and add 1% water to increase dielectric constant, promoting lattice formation.

-

-

Liberation: Treat the filtered salt with 1M NaOH and extract into MTBE to recover the free base.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee) Determination

Context: To quantify the efficiency of Protocol A, a robust analytical method is required. Standard C18 columns cannot separate enantiomers.

Chromatographic Conditions:

-

Column: Chiralpak IC or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Heptane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the amine with residual silanols.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (utilizing the phenyl ring absorption).

-

System Suitability: Resolution (

) between (1R,2S) and (1S,2R) peaks must be > 1.5.

Physicochemical Property Determination

pKa Modulation by Fluorine

The inductive effect (-I) of the two fluorine atoms on the phenyl ring pulls electron density through the

-

Non-fluorinated Phenylcyclopropanamine pKa: ~9.4

-

3,4-Difluoro Analog pKa: ~8.4 – 8.6

-

Impact: At physiological pH (7.4), a larger fraction of the difluoro-analog exists as the neutral free base compared to the non-fluorinated parent. This correlates with the increased lipophilicity and blood-brain barrier (BBB) penetration often observed in this class.

Solid-State Characterization (XRD & DSC)

Polymorphism is a high risk for this rigid scaffold.

-

DSC (Differential Scanning Calorimetry):

-

Run a heat-cool-heat cycle (-40°C to 200°C @ 10°C/min).

-

Expectation: The pure amine salt (e.g., HCl) should show a sharp endotherm (melting) >180°C. A broad endotherm indicates amorphous content or solvates.

-

-

XRPD (X-Ray Powder Diffraction):

Visualization of Workflows

Figure 1: Isomeric Resolution & Purification Workflow

This diagram outlines the logical flow from crude synthesis to isolated chiral target, highlighting critical decision points (QC gates).

Caption: Workflow for the resolution of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine from crude mixtures.

Figure 2: Physicochemical Characterization Logic

A decision tree for selecting the appropriate solid-state and solution-phase assays based on the compound's behavior.

Caption: Decision matrix for physicochemical profiling, prioritizing solubility enhancement for the difluoro-scaffold.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9834068, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.[3][4] Retrieved from [Link][4]

-

Springuel, G., et al. (2017). Fabrication and Solid State Characterization of Ticagrelor Co-Crystals. International Journal of Pharmaceutical Quality Assurance.[1] Retrieved from [Link]

-

Grygorenko, O. O., et al. (2020).[5] Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines. ChemRxiv. Retrieved from [Link][6]

Sources

- 1. researcher.manipal.edu [researcher.manipal.edu]

- 2. mdpi.com [mdpi.com]

- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. impactfactor.org [impactfactor.org]

Methodological & Application

Chiral separation of 1-(2,3-Difluorophenyl)cyclopropanamine enantiomers

Application Note: Chiral Separation of 2-(2,3-Difluorophenyl)cyclopropanamine Enantiomers

Part 1: Strategic Overview & Structural Criticality

Nomenclature and Stereochemical Definition

Before initiating any separation protocol, we must address a critical structural distinction to ensure scientific integrity.

-

The Nomenclature Ambiguity: The string "1-(2,3-Difluorophenyl)cyclopropanamine" strictly implies a geminal 1,1-disubstitution (amine and phenyl group on the same carbon).

-

The Chirality Check: A 1,1-disubstituted cyclopropane (with unsubstituted C2 and C3 methylenes) possesses an internal plane of symmetry and is achiral .

-

The Operational Assumption: In the context of "chiral separation" for drug development, this request almost invariably refers to the 1,2-disubstituted isomer : 2-(2,3-difluorophenyl)cyclopropanamine . This scaffold is a regioisomer of the key intermediate for Ticagrelor (which is the 3,4-difluoro analog) and possesses two chiral centers, typically targeting the biologically active (1R, 2S) or (1S, 2R)trans-isomer.

This guide details the separation of the chiral 1,2-isomer.

Application Context

The 2-phenylcyclopropanamine core is a "privileged scaffold" in medicinal chemistry, functioning as a bioisostere for rigidified neurotransmitters (e.g., Tranylcypromine). The 2,3-difluoro substitution pattern alters the metabolic stability and lipophilicity compared to the 3,4-analog. Achieving high enantiomeric excess (ee > 99%) is non-negotiable due to the distinct pharmacological profiles of the enantiomers (e.g., transporter selectivity vs. inhibition).

Part 2: Analytical Method Development (HPLC/SFC)

Objective: Establish a robust quantitative method to determine Enantiomeric Excess (ee%) and diastereomeric purity (trans vs. cis).

Column Selection Strategy

Cyclopropylamines are basic and rigid. Traditional silica-based ligands often suffer from peak tailing due to silanol interactions.

-

Primary Choice: Immobilized Polysaccharide columns (Chiralpak IC or Chiralpak IA). The immobilized phase allows for a wider range of solvents (including DCM/THF) which solubilize the fluorinated amine better.

-

Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H).

Optimized HPLC Protocol (Normal Phase)

This method is self-validating through the use of a basic additive to suppress ionization of the amine.

| Parameter | Condition | Rationale |

| Column | Chiralpak IC (Daicel), 5 µm, 250 x 4.6 mm | Immobilized interaction mechanism offers superior selectivity for fluorinated aromatics. |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v) | DEA is critical to mask residual silanols and ensure sharp peak shape for the free amine. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal Mass Transfer (Van Deemter optimum). |

| Temperature | 25°C | Lower temperature maximizes enantioselectivity ( |

| Detection | UV @ 260 nm | The 2,3-difluorophenyl ring has a distinct absorption maximum here (unlike non-fluorinated analogs). |

| Sample Diluent | Mobile Phase (or Ethanol if solubility is poor) | Prevents "solvent shock" peak distortion. |

Validation Criteria:

-

Resolution (

): > 2.0 (Baseline separation). -

Tailing Factor (

): < 1.3 (Ensured by DEA).

Visualization: Method Development Decision Tree

Figure 1: Decision tree for analytical method development targeting basic chiral amines.

Part 3: Preparative Resolution Protocol (Scalable)

While Prep-HPLC is useful for milligrams, Diastereomeric Salt Resolution is the industry standard for multi-gram to kilogram separation of phenylcyclopropanamines (analogous to the Ticagrelor process).

The Chemistry of Resolution

We utilize the acidity of (R)-(-)-Mandelic Acid to form diastereomeric salts with the racemic amine. The 2,3-difluorophenyl group provides sufficient steric bulk to differentiate the packing of the (R,R)-salt vs. the (S,R)-salt in the crystal lattice.

Step-by-Step Resolution Protocol

Materials:

-

Racemic trans-2-(2,3-difluorophenyl)cyclopropanamine (10 g, ~59 mmol).

-

(R)-(-)-Mandelic Acid (0.5 to 1.0 eq).

-

Solvent: Ethyl Acetate / Ethanol (9:1 ratio).

Procedure:

-

Dissolution: Dissolve 10 g of the racemic amine in 100 mL of Ethyl Acetate at 50°C.

-

Addition: Add (R)-Mandelic acid (solid or dissolved in hot EtOH) slowly.

-

Expert Note: Use 0.6 equivalents initially to maximize enantiomeric purity over yield ("Half-quantity method").

-

-

Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C for 12 hours. Stirring should be gentle to prevent oiling out.

-

Filtration: Filter the white precipitate. This is the Diastereomeric Salt .

-

Recrystallization (Critical): If the ee is < 98% (check via HPLC Method 2.2), recrystallize from hot Ethanol.

-